molecular formula C7H10N2O B2519765 O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine CAS No. 2247087-98-3

O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine

Cat. No.: B2519765
CAS No.: 2247087-98-3
M. Wt: 138.17
InChI Key: JYTPVEMEDRWBKE-ZCFIWIBFSA-N
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Description

O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine is a chemical compound used in scientific research due to its unique properties and potential for various reactions. This compound is particularly interesting for its applications in diverse studies, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of oximes, a class of compounds that result from the reaction of aldehydes and ketones with hydroxylamine . The nature of these interactions is primarily nucleophilic, with the nitrogen in the hydroxylamine acting as the nucleophile .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with aldehydes and ketones to form oximes . The oxygen in the hydroxylamine acts as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Metabolic Pathways

This compound is involved in the formation of oximes, which are part of various metabolic pathways . Specific details about the enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, are not currently available in the literature.

Preparation Methods

The synthesis of O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine involves several synthetic routes and reaction conditions. One common method includes the oxidation of imines with peracids or the amination of carbonyls . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and yield.

Chemical Reactions Analysis

O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include peracids for oxidation and carbonyl compounds for amination. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound finds applications in a wide range of scientific research fields. In chemistry, it is used for its reactivity and potential to form various products. In biology and medicine, it may be studied for its effects on biological systems and potential therapeutic applications. Industrially, it can be used in the synthesis of other compounds and materials.

Comparison with Similar Compounds

O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine can be compared with other similar compounds, such as oxaziridines and other hydroxylamines . These compounds share some reactivity patterns but differ in their specific applications and properties. The uniqueness of this compound lies in its specific structure and the resulting reactivity.

Similar Compounds::
  • Oxaziridines
  • Other hydroxylamines

Properties

IUPAC Name

O-[(1R)-1-pyridin-4-ylethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(10-8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTPVEMEDRWBKE-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=NC=C1)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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